molecular formula C5H5BFNO3 B2832420 (2-fluoro-6-hydroxypyridin-3-yl)boronic acid CAS No. 2096342-26-4

(2-fluoro-6-hydroxypyridin-3-yl)boronic acid

Cat. No.: B2832420
CAS No.: 2096342-26-4
M. Wt: 156.91
InChI Key: FRPNKBHJKOFFRA-UHFFFAOYSA-N
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Description

(2-fluoro-6-hydroxypyridin-3-yl)boronic acid is a boronic acid derivative that features a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a boronic acid group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of 2-fluoro-6-hydroxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-fluoro-6-hydroxypyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate ester reacts with the aryl or vinyl halide to form the desired carbon-carbon bond . The presence of the fluorine atom and hydroxyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-fluoro-6-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both the fluorine atom and the hydroxyl group on the pyridine ring, along with the boronic acid group. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

(2-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPNKBHJKOFFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NC(=O)C=C1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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